3-[4-(Benzyloxy)phenoxy]piperidine
CAS No.: 946759-24-6
Cat. No.: VC2910169
Molecular Formula: C18H21NO2
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946759-24-6 |
|---|---|
| Molecular Formula | C18H21NO2 |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | 3-(4-phenylmethoxyphenoxy)piperidine |
| Standard InChI | InChI=1S/C18H21NO2/c1-2-5-15(6-3-1)14-20-16-8-10-17(11-9-16)21-18-7-4-12-19-13-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2 |
| Standard InChI Key | MHFLLKCOCWRQHV-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC(CNC1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Introduction
3-[4-(Benzyloxy)phenoxy]piperidine, with the CAS number 946759-24-6, is a chemical compound that belongs to the piperidine class. Piperidines are heterocyclic compounds containing a six-membered ring with one nitrogen atom. This particular compound is characterized by a benzyloxy group attached to a phenoxy moiety, which is further linked to a piperidine ring. The compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis and Applications
While specific synthesis methods for 3-[4-(Benzyloxy)phenoxy]piperidine are not detailed in the available literature, compounds with similar structures often involve reactions that form the piperidine ring and attach the benzyloxyphenoxy moiety. The synthesis typically involves multiple steps, including the formation of the piperidine core and subsequent functionalization.
In terms of applications, piperidine derivatives are often explored for their potential in pharmaceuticals due to their ability to interact with various biological targets. For instance, some piperidine-based compounds have been investigated as dopamine receptor antagonists, which could have implications for treating neurological disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume